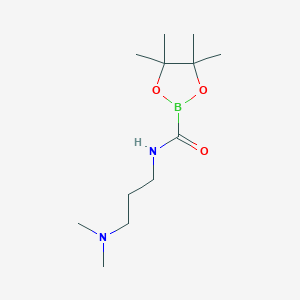
N-(3-(Dimethylamino)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide typically involves the reaction of 3-(dimethylamino)propylamine with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as lead acetate, which facilitates the amidation process . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug precursor.
Mecanismo De Acción
The mechanism of action of N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: This compound shares a similar amine group but differs in its overall structure and reactivity.
Dimethylaminopropylamine: Another related compound, commonly used in the preparation of surfactants and personal care products.
Uniqueness
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide is unique due to its boron-containing structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of boron-based compounds and materials.
Propiedades
Fórmula molecular |
C12H25BN2O3 |
|---|---|
Peso molecular |
256.15 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxamide |
InChI |
InChI=1S/C12H25BN2O3/c1-11(2)12(3,4)18-13(17-11)10(16)14-8-7-9-15(5)6/h7-9H2,1-6H3,(H,14,16) |
Clave InChI |
FWXSVERZXSXLOC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(=O)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)

![5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13882409.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13882411.png)
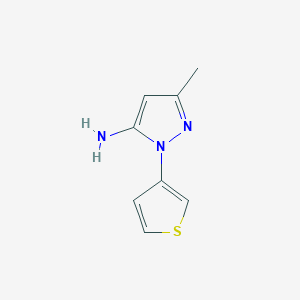
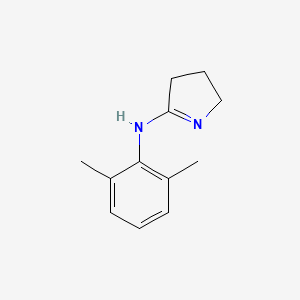
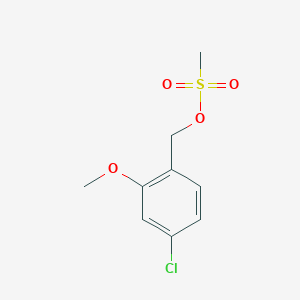
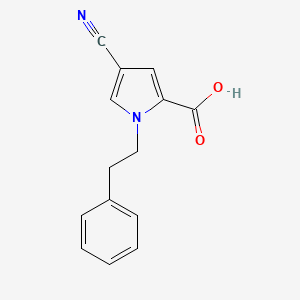

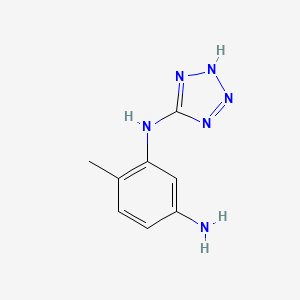

![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)
![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)

